squarroside A
Description
Squarroside A is a triterpene saponin first isolated from the roots of Acanthophyllum squarrosum . Its structure, elucidated via 2D NMR and mass spectrometry, consists of a gypsogenin aglycone core linked to a complex oligosaccharide chain. The carbohydrate moiety includes β-D-galactopyranosyl, β-D-xylopyranosyl, β-D-glucuronopyranosyl, α-L-rhamnopyranosyl, and α-L-arabinofuranosyl units, with an acetylated fucose residue at the 28-position . The molecular formula is C₇₁H₁₁₀O₃₆, with a molecular weight of 1,539.63 g/mol .
This compound exhibits concentration-dependent immunomodulatory activity: it acts as an immunosuppressant at high concentrations (>50 µg/mL) and a stimulant at lower doses (<10 µg/mL) in lymphocyte transformation assays .
Properties
CAS No. |
152574-91-9 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Synonyms |
squarroside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Squarroside A and Analogous Compounds
Key Observations:
Aglycone Diversity: this compound uses gypsogenin, while Squarrosides B4, III, and A1 derive from oleanolic acid or cycloartane backbones . Gypsogenin’s oxidized structure (C-23,28 carboxyl groups) enhances polarity and bioactivity compared to oleanolic acid .
Sugar Chain Complexity: this compound’s 28-O-acetylfucose and branched arabinofuranosyl-rhamnopyranosyl-xylose chain are unique among analogs. In contrast, Squarrosides B4 and III have simpler glucose-xylose-rhamnose combinations .
Stereochemical Variations :
- Squarrosides B3/B4 and A1/A2 are C-21 epimers (R vs. S configurations), which influence solubility and receptor interactions . This compound lacks such epimerization but features acetylated fucose, enhancing membrane permeability .
Bioactivity and Functional Differences
- Immunomodulation: this compound’s biphasic immunomodulation is unparalleled among analogs. Squarrosides B4 and III, despite structural similarities, lack documented immune-related effects .
- Anticancer Potential: Oleanolic acid-derived squarrosides (e.g., III, IV) show cytotoxicity in preliminary studies, likely due to their bisdesmosidic structures enhancing cellular uptake . This compound’s gypsogenin core may target different pathways, but this remains unexplored.
Q & A
Q. How can multi-omics integration clarify this compound’s mode of action?
- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) data using pathway enrichment tools (e.g., MetaboAnalyst). Network pharmacology models (e.g., STRING) can map interactions between this compound-targeted proteins and disease-associated pathways .
Methodological Best Practices
Q. What quality control measures are critical for ensuring reproducibility in this compound research?
- Standardize extraction protocols (e.g., solvent ratios, temperature). Use authenticated plant material (voucher specimens deposited in herbaria). Report all instrument parameters (e.g., NMR frequency, MS ionization mode) and raw data in supplementary materials .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
- Follow OECD guidelines for repeated-dose toxicity (e.g., 28-day or 90-day studies in rodents). Monitor hematological, hepatic, and renal biomarkers. Include recovery groups to evaluate reversibility of effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
